Product packaging for Boc-Val-Dil-Dap-OH(Cat. No.:)

Boc-Val-Dil-Dap-OH

Cat. No.: B8134200
M. Wt: 571.7 g/mol
InChI Key: OCXHPHOVIMNVPQ-UTHKHBGESA-N
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Description

Contextualizing Peptide-Based Research Compounds

Peptides, short chains of amino acids, are fundamental to numerous biological processes. In recent decades, the scientific community has increasingly explored the use of both natural and synthetic peptides as research tools and as a basis for new therapeutic agents. This exploration has been significantly advanced by the incorporation of unique, non-naturally occurring amino acids and the study of complex peptide natural products.

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Drug Discovery

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids encoded by the genetic code. nih.gov The incorporation of NPAAs into peptide chains is a powerful strategy in chemical biology and drug discovery. nih.govnih.gov This is because NPAAs can introduce novel chemical and physical properties to a peptide, such as increased stability against enzymatic degradation, enhanced potency, improved permeability across cell membranes, and better bioavailability. nih.govnih.govresearchgate.net The ability to synthesize and integrate these unique building blocks allows researchers to create peptide analogs with tailored functions, overcoming some of the limitations of natural peptides as drug candidates. nih.govresearchgate.netrsc.org The structural diversity offered by NPAAs provides a vast chemical space for the development of new research probes and therapeutic leads. nih.govrsc.org

Table 1: Examples of Non-Proteinogenic Amino Acids and Their Significance
Non-Proteinogenic Amino Acid (NPAA)Key Structural FeatureImpact on Peptide Properties
Dolaisoleuine (Dil)A unique isoleucine analogContributes to the cytotoxic activity of dolastatins.
Dolaproine (Dap)A proline analog with a thiazole (B1198619) ringInfluences the conformation and biological activity of dolastatin peptides.
β-amino acidsAmino group is on the β-carbonCan induce helical structures and provide resistance to proteolysis.
N-methylated amino acidsMethyl group on the backbone nitrogenIncreases metabolic stability and cell permeability. nih.gov

Overview of Peptide Natural Products and Synthetic Analogues in Biomedical Research

Peptide natural products (PNPs) are a diverse group of compounds produced by microorganisms, plants, and marine organisms. nih.govacs.org Many PNPs exhibit potent biological activities and have been developed into important drugs, including antibiotics and anticancer agents. nih.govmdpi.com These natural peptides often feature complex structures, including cyclic backbones and the presence of non-proteinogenic amino acids, which contribute to their high specificity and activity. nih.govmdpi.com

The study of PNPs provides valuable insights into new biological targets and mechanisms of action. However, their natural abundance is often low, and their complex structures can make extraction and purification challenging. mdpi.com Consequently, the chemical synthesis of PNPs and their synthetic analogues is a critical area of biomedical research. nih.govmdpi.com Synthetic analogues allow for structure-activity relationship (SAR) studies, where different parts of the molecule are systematically modified to understand their contribution to biological activity. acs.org This approach can lead to the development of new compounds with improved properties, such as enhanced efficacy and reduced toxicity. researchgate.net

Boc-Val-Dil-Dap-OH as a Model System and Research Intermediate

This compound serves as a well-defined chemical entity that is instrumental in both fundamental and applied research. Its identity as a key fragment of more complex bioactive molecules makes it an important subject of study and a valuable synthetic precursor.

Relationship to the Dolastatin Family of Peptides in Preclinical Studies

The dolastatins are a family of highly potent cytotoxic peptides originally isolated from the sea hare Dolabella auricularia. tandfonline.com Dolastatin 10, a prominent member of this family, has been the subject of extensive preclinical investigation due to its powerful antimitotic activity, which involves the inhibition of tubulin polymerization. tandfonline.comaacrjournals.org Preclinical studies have demonstrated the activity of dolastatin 10 against a variety of cancer cell lines. tandfonline.comaacrjournals.org

This compound represents a key structural subunit of dolastatin 10 and its analogues. The synthesis of dolastatin 10 and its derivatives often involves the preparation of this and other peptide fragments, which are then coupled together to form the final product. medchemexpress.com Therefore, research into the synthesis and properties of this compound is directly relevant to the development of dolastatin-based anticancer agents. mdpi.com Preclinical trials with dolastatin 10 and its analogues have provided valuable data on their biological effects and have spurred the development of new, related compounds. aacrjournals.orgnih.gov

Table 2: Preclinical Data on Dolastatin 10
Preclinical ModelFindingReference
L1210 and CHO cell linesIC50 values of 0.4 and 0.5 nM, respectively. aacrjournals.org
Human lymphoma cell linesIC50 in the range of 0.13–1.3 pM for sensitive lines. aacrjournals.org
CD2F1 mice (IV administration)Plasma half-life of 5.6 hours. nih.gov
Tumor-bearing dogsWell-tolerated at doses approaching those tolerated by humans. nih.gov

Role as a Key Component in Advanced Bioconjugation Strategies for Research Applications

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. numberanalytics.comnih.govresearchgate.net This technique is widely used in biomedical research for applications such as targeted drug delivery, in vivo imaging, and diagnostics. nih.govwalshmedicalmedia.com

This compound is a valuable intermediate in the synthesis of payloads for antibody-drug conjugates (ADCs). medchemexpress.comapexbt.comglpbio.com ADCs are a class of bioconjugates designed to selectively deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that targets a specific tumor antigen. fujifilm.comgoogle.com The peptide fragment derived from this compound can be part of the linker-payload system in an ADC. google.comgoogle.com The cleavable nature of certain linkers allows for the release of the cytotoxic payload once the ADC has been internalized by the target cell. glpbio.commedchemexpress.com The development of novel bioconjugation chemistries, including those that are enzyme-catalyzed or light-triggered, continues to expand the possibilities for creating sophisticated research tools and therapeutic agents. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H53N3O8 B8134200 Boc-Val-Dil-Dap-OH

Properties

IUPAC Name

(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXHPHOVIMNVPQ-UTHKHBGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Boc Val Dil Dap Oh

Total Synthesis Approaches for the Boc-Val-Dil-Dap-OH Scaffold

The total synthesis of peptide sequences containing non-proteinogenic amino acids like those in this compound typically involves the preparation of the individual amino acid building blocks followed by their sequential coupling. Given the complex stereochemistry and unique structures of Dolaisoleucine and Dolaproine, their stereoselective synthesis is a critical initial step.

Stereoselective Synthesis of Constituent Non-Proteinogenic Amino Acids (e.g., Dolaproine (Dap))

The non-proteinogenic amino acids Dolaproine (Dap) and Dolaisoleucine (Dil) are key components of the this compound sequence. Their synthesis requires precise control over stereochemistry due to the presence of multiple chiral centers. Stereoselective synthesis of N-Boc-dolaproine (Dap) has been achieved through various routes, including strategies based on the Baylis-Hillman reaction followed by diastereoselective double bond hydrogenation. lookchem.commedchemexpress.commedchemexpress.comresearchgate.net Another approach involves the use of organotrifluoroborate additions to α-amino aldehydes derived from natural amino acids, providing good yields and high stereoselectivity for dolastatin units like Dap and Dil. researchgate.netepa.gov These methods are crucial for obtaining the correct stereoisomers required for the desired biological activity.

Peptide Coupling Strategies for Oligomer Formation (e.g., HATU, EDCI, HOBt mediated reactions)

The formation of the peptide bonds between Boc-Val, Dil, and Dap requires efficient coupling strategies that minimize racemization, particularly at the C-terminal activated amino acid. Standard peptide coupling reagents are commonly employed for this purpose. Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used, often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt). vulcanchem.comadvancedchemtech.com HOBt is known to enhance coupling efficiency and suppress racemization during peptide synthesis. wikipedia.orgadvancedchemtech.comcoreyorganics.com Another highly effective coupling reagent is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is typically used with a base like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) in organic solvents such as dimethylformamide (DMF). wikiwand.comwikipedia.orgnih.gov These coupling agents facilitate the formation of amide bonds between the carboxyl group of one amino acid and the amino group of the next, enabling the stepwise assembly of the peptide chain, either in solution or on a solid support. For instance, in solid-phase peptide synthesis (SPPS) of a related peptide, EDCI and HOBt have been used for the sequential coupling of Val, Dil, and Dap residues. vulcanchem.com

Functionalization and Analogue Development

The this compound scaffold can be further functionalized or modified to develop analogues with altered properties or for conjugation purposes. This involves the strategic use of protecting groups and the introduction of various moieties at the N- and C-termini or potentially on the side chains of the constituent amino acids, particularly the secondary amine in Dolaproine.

Strategic Introduction of Protecting Groups and Cleavable Moieties in Chemical Synthesis

Protecting groups are essential in the chemical synthesis of peptides to selectively mask reactive functional groups and prevent unwanted side reactions during coupling and modification steps. For this compound, the Boc group serves as a temporary Nα-protecting group, which is acid-labile. vulcanchem.comgoogle.com Orthogonal protection strategies, such as the combination of Boc for temporary Nα-protection and other protecting groups for side chains or the C-terminus that are stable to the Boc cleavage conditions, are crucial for successful synthesis. iris-biotech.debiosynth.com The choice of protecting groups for the side chains of Val, Dil, and Dap (if they have reactive side chains requiring protection) and the C-terminal carboxylic acid dictates the synthetic strategy and the conditions required for deprotection. Cleavable moieties can also be strategically introduced within the peptide sequence or at its termini, particularly in the context of developing prodrugs or linkers for conjugates like antibody-drug conjugates (ADCs). The Dap residue, with its secondary amine, can facilitate conjugation to payloads via carbamate (B1207046) or amide bonds. vulcanchem.com

Synthesis of N-Terminal and C-Terminal Derivatives for Structure-Activity Research

Modifications at the N- and C-termini of peptide sequences like Val-Dil-Dap are common strategies in structure-activity relationship (SAR) studies to investigate the impact of these changes on biological activity and pharmacokinetic properties. The Boc group at the N-terminus of this compound can be removed to yield the free amine, which can then be coupled with various carboxylic acids or other functionalities to create N-terminal analogues. Similarly, the free carboxylic acid at the C-terminus can be amidated, esterified, or coupled to amines or other molecules to generate C-terminal derivatives. giottobiotech.comgoogle.com These modifications can influence factors such as solubility, stability, cellular uptake, and interaction with target molecules. The synthesis of dolastatin 10 analogues with N-terminal modifications has been reported, highlighting the importance of these alterations in developing compounds with potentially enhanced properties. epa.gov C-terminal modifications are particularly relevant in the design of auristatin analogues used in ADCs. vulcanchem.comgoogle.comnih.gov

Macrocyclization and Conformational Constraint Strategies in Peptide Design

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to improved stability, increased binding affinity, and enhanced cell permeability. While this compound is a linear tripeptide, related peptides containing these or similar unusual amino acids have been subjected to macrocyclization. Various methods exist for peptide macrocyclization, including the formation of lactam bridges, disulfide bonds, and newer approaches utilizing click chemistry, Heck cyclization, or 1,3-dipolar cycloaddition reactions. chemrxiv.orgmdpi.comresearchgate.net The incorporation of specific amino acids, such as proline or modified residues like Dap, can influence the conformational preferences of the linear precursor and facilitate cyclization. chemrxiv.orgnih.gov Macrocyclization strategies involving Dap and other unusual amino acids have been explored to create constrained peptide analogues with potential therapeutic applications. mdpi.comnih.gov Although direct macrocyclization of the this compound tripeptide might be challenging due to its length, these strategies are relevant for designing constrained analogues or incorporating this sequence into larger cyclic peptides or depsipeptides.

Structural Elucidation and Conformational Dynamics Studies

Advanced Spectroscopic Techniques for Molecular Architecture Analysis

Spectroscopic methods play a vital role in confirming the structure and assessing the purity of synthesized peptide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment (e.g., Amide Bond Geometries)

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing detailed information about the connectivity and spatial arrangement of atoms. It is widely used in peptide chemistry for conformational analysis, including the assignment of amide bond geometries (cis or trans) and the study of dihedral angles that define the peptide backbone conformation. While NMR is a standard tool for such investigations, specific research findings detailing the use of NMR spectroscopy for the conformational assignment or analysis of amide bond geometries within Boc-Val-Dil-Dap-OH were not found in the consulted literature.

Mass Spectrometry in Structural Characterization of Peptide Fragments

Mass spectrometry (MS) is an essential technique for verifying the molecular weight and confirming the identity of peptide compounds and their fragments. It provides a highly sensitive method for mass analysis, which is critical during synthesis and characterization. Electrospray ionization mass spectrometry (ESI-MS) has been utilized to verify the molecular weight of this compound, with reported calculated and found m/z values for the protonated molecule ([M+H]+) google.com. In the context of antibody-drug conjugates utilizing this compound as a linker, liquid chromatography-mass spectrometry (LC-MS) is employed to determine the drug-to-antibody ratio (DAR), which indicates the average number of linker-payload molecules attached to the antibody google.com. This application of MS is crucial for characterizing the final ADC conjugate.

Investigation of Amide Bond Conformations

Analysis of Val-Dil Amide Bond Isomerism (cis/trans) and its Implications for Biological Interactions

The peptide bond between the Val and "Dil" residues in this compound can theoretically exist in both cis and trans isomeric forms. The relative populations of these isomers can affect the molecule's shape and its ability to interact with binding partners or undergo enzymatic cleavage when part of an ADC linker. While the general phenomenon of cis/trans isomerism in amide bonds is well-established, specific studies focusing on the Val-Dil amide bond isomerism in this compound and its particular implications for biological interactions were not detailed in the search results. Compounds of this nature can exist as cis and trans isomers or as mixtures thereof google.com.

Molecular Dynamics and Computational Conformational Analysis

Molecular dynamics (MD) simulations and other computational methods are valuable tools for exploring the conformational landscape of molecules, including peptides. These techniques can provide insights into the flexibility of the peptide chain, the relative stabilities of different conformers, and how the conformation changes over time and in different environments. Computational analysis can complement experimental spectroscopic data to build a comprehensive picture of molecular structure and dynamics. While molecular dynamics simulation is a recognized method for studying molecular stability and conformation google.com, specific studies employing molecular dynamics or other computational methods to analyze the conformational properties of this compound were not detailed in the search results.

Mechanistic Investigations of Biological Interactions in Research Models

Elucidation of Molecular Target Interactions

The primary molecular target of compounds containing the Val-Dil-Dap sequence is tubulin, a critical protein for cell division. The interaction with tubulin disrupts microtubule dynamics, leading to the potent cytotoxic effects observed in research models.

Boc-Val-Dil-Dap-OH is a synthetic intermediate of dolastatin 10 analogues, which are known to be powerful antimitotic agents. medchemexpress.comglpbio.comruixibiotech.com The core mechanism of these analogues involves direct interaction with tubulin. rsc.org Research has confirmed that dolastatin 10 and its derivatives, which contain this tetrapeptide sequence, inhibit microtubule assembly. nih.gov This inhibition occurs through binding to the β-tubulin subunit. nih.govmdpi.com The binding event interferes with tubulin-dependent GTP hydrolysis and disrupts the delicate equilibrium between tubulin polymerization and depolymerization, ultimately preventing the formation of the mitotic spindle. mdpi.comnih.gov The tetrapeptide unit, often as part of a larger structure like Dov-Val-Dil-Dap, has been identified as essential for this potent activity. nih.gov Studies comparing dolastatin analogues have shown that the ability to inhibit tubulin polymerization in vitro is a key determinant of their cytotoxic potency. mdpi.com

The binding site for dolastatin 10 and its derivatives on the β-tubulin subunit is located in the vinca (B1221190) domain. nih.gov While it is situated near the binding sites for vinca alkaloids like vincristine (B1662923), it is a distinct site for peptide antimitotic agents. mdpi.comnih.govresearchgate.net This is supported by findings that dolastatin 10 acts as a noncompetitive inhibitor of vincristine binding to tubulin. nih.gov Further research has indicated that the binding site may also overlap with that of other natural products, such as rhizoxin. interchim.fr The interaction is specific to the β-tubulin subunit, with no significant interaction observed with α-tubulin. mdpi.com The stable binding of the peptide to this site is a critical precursor to the rapid inhibition of microtubule polymerization. mdpi.com

Tubulin Binding and Microtubule Assembly Inhibition in In Vitro Systems

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies have consistently shown that the tetrapeptide unit is fundamental to the high potency of dolastatin 10 and its synthetic analogues. nih.gov The evaluation of synthetic intermediates and fragments has demonstrated a clear hierarchy of activity. For instance, the tetrapeptide intermediate Boc-Val-Dil-Dap-Doe exhibited strong cytotoxicity comparable to the parent compound, dolastatin 10, whereas shorter fragments showed significantly weaker activity. mdpi.com This highlights the importance of the full N-terminal sequence for potent biological effect.

Modifications to any of the constituent amino acids can have a profound impact on activity. Research has shown that even subtle changes, such as the introduction of an azide (B81097) functional group into the Dap (dolaproine) subunit, can enhance cytotoxicity in vitro. mdpi.com Conversely, replacing the Dil (dolaisoleuine) unit was found to be more detrimental to cytotoxicity and the inhibition of tubulin polymerization than modifications at other positions. mdpi.com The N-terminal Val (valine) residue also plays a key role; modifications to this unit often require concurrent changes at the C-terminus to maintain or enhance activity. mdpi.com

Compound/FragmentStructureRelative Cytotoxicity (L1210 Leukemia Cells)
Dolastatin 10Dov-Val-Dil-Dap-DoeHigh (IC₅₀ = 0.03 nM)
Boc-Val-Dil-Dap-DoeBoc-Val-Dil-Dap-DoeHigh (IC₅₀ = 4.0 x 10⁻³ nM)
Boc-Dil-Dap-DoeBoc-Dil-Dap-DoeWeaker (IC₅₀ = 11 nM)
Boc-Dap-DoeBoc-Dap-DoeWeakest (>100 nM)

Table 1: Comparative cytotoxicity of Dolastatin 10 and its synthetic peptide fragments, demonstrating the importance of the peptide length and specific residues for biological activity. Data sourced from research on L1210 mouse leukemia cells. mdpi.com

The three-dimensional conformation of dolastatin analogues is a critical determinant of their biological activity. A surprising and crucial finding from co-crystal structures with tubulin is the configuration of the amide bonds linking the amino acid residues. researchgate.netacs.org In solution, the amide bond between the Val and Dil residues exists exclusively in the trans-configuration. researchgate.net However, when bound to its tubulin target, this bond adopts a cis-configuration. researchgate.netacs.org This conformational switch is believed to be essential for fitting into the binding pocket and achieving high-affinity interaction.

Furthermore, the geometry of the Dil-Dap amide bond has been identified as being in the trans-configuration within the tubulin-bound state. acs.org These specific conformational preferences (cis Val-Dil and trans Dil-Dap) are vital for orienting the peptide correctly to engage in a critical hydrogen bond network with tubulin residues, thereby stabilizing the complex and exerting its inhibitory effect. acs.org The design of macrocyclic analogues has been explored as a strategy to pre-organize the peptide into this bioactive conformation. acs.org

Impact of Amino Acid Residue Modifications on Biological Activity in Research Models

Cellular Mechanisms in Preclinical Research

In preclinical research models, the primary cellular mechanism initiated by compounds containing the this compound core structure is the disruption of the cellular microtubule network. mdpi.com This leads to a cascade of downstream events, beginning with the arrest of the cell cycle, typically at the G2/M phase, as the cell is unable to form a functional mitotic spindle. mdpi.com Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. mdpi.com

The chemical properties of the full peptide analogue also influence cellular activity. For example, the analogue MMAF, which contains the Val-Dil-Dap sequence, terminates in a phenylalanine residue. nih.gov At physiological pH, this results in a charged terminal carboxylate, which impairs the molecule's ability to cross the cell membrane. cam.ac.uk This reduced permeability lowers its potency as a free drug but can be advantageous in the context of antibody-drug conjugates (ADCs), where cellular entry is mediated by the antibody, thus minimizing off-target effects. cam.ac.uk

In Vitro Cellular Effects in Cancer Cell Lines (e.g., Growth Inhibition)

The chemical compound this compound is a synthetic tetrapeptide that represents a core structural component of the potent antineoplastic agent dolastatin 10. Research into the biological activity of dolastatin 10 and its analogues has demonstrated that the tetrapeptide fragment, Dov-Val-Dil-Dap, which is structurally analogous to this compound, is essential for its powerful anticancer properties. nih.govmdpi.com The removal of the C-terminal dolaphenine (Doe) unit from dolastatin 10 results in the Dov-Val-Dil-Dap tetrapeptide, which retains significant biological activity. nih.gov

The growth-inhibitory activity of the closely related tetrapeptide, Dov-Val-Dil-Dap, has been quantified across a panel of human cancer cell lines. The 50% growth inhibition (GI₅₀) and 50% effective dose (ED₅₀) values, which indicate the concentration of the compound required to inhibit cell growth by half, have been determined for several cancer types. These findings underscore the broad-spectrum antiproliferative potential of this core peptide sequence.

Interactive Table: Growth Inhibition of Dov-Val-Dil-Dap in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
P388Murine Lymphocytic Leukemia1.4 ± 0.03
MCF-7Breast Adenocarcinoma5.2 ± 3
SF-268Anaplastic Astrocytoma16 ± 6
NCI-H460Large Cell Lung Carcinoma68 ± 0.4
KM20L2Colon Adenocarcinoma36 ± 10
DU-145Prostate Carcinoma57

Data sourced from reference nih.gov. The table presents the concentration of Dov-Val-Dil-Dap required to achieve 50% inhibition of cancer cell growth.

Induction of Apoptosis and Cell Cycle Modulation in Research Models

The mechanism of action of this compound and its analogues is intrinsically linked to their ability to disrupt microtubule dynamics, which are fundamental to the formation of the mitotic spindle during cell division. nih.govebi.ac.uk By inhibiting tubulin polymerization, these compounds interfere with the proper segregation of chromosomes, leading to a halt in the cell cycle. nih.govresearchgate.net

Research has shown that dolastatin 10, for which this compound is a core component, induces cell cycle arrest at the G2/M phase in sensitive tumor cells. researchgate.netnih.gov This arrest prevents the cells from proceeding into mitosis, and prolonged arrest at this checkpoint is a common trigger for the initiation of programmed cell death, or apoptosis. researchgate.netnih.gov Studies have indicated that treatment with dolastatin 10 leads to the phosphorylation of Bcl-2, an anti-apoptotic protein, which in turn facilitates the apoptotic cascade in cancer cells. mdpi.com

Furthermore, the disruption of microtubule function by this class of peptides leads to characteristic morphological changes associated with apoptosis. The potent antimitotic activity of the dolastatin 10 family of peptides is a direct consequence of their interaction with tubulin. mdpi.com The Dov-Val-Dil-Dap tetrapeptide has been shown to cause mitotic arrest, which is a precursor to apoptosis. nih.gov This body of evidence suggests that this compound, by acting on the same molecular target, would similarly induce apoptosis and modulate the cell cycle in research models, primarily through the inhibition of tubulin polymerization, leading to G2/M phase arrest and the subsequent activation of apoptotic pathways.

Research Applications in Antibody Drug Conjugate Adc Development

Design and Synthesis of ADC Linkers Utilizing the Boc-Val-Dil-Dap-OH Moiety

The strategic design of the linker is paramount to the success of an ADC, as it must remain stable in systemic circulation and then efficiently release the payload within the target cancer cell. scispace.comnih.govcam.ac.uk The this compound structure is a key component in the synthesis of specific cleavable linkers used in ADC research. fujifilm.comlevenabiopharma.commedchemexpress.com

Cleavable linkers are engineered to break down and release their cytotoxic payload in response to the specific physiological conditions of the tumor microenvironment or within the cancer cell itself. axispharm.comchemistryviews.orgbroadpharm.com This targeted release is a cornerstone of ADC technology, aiming to maximize efficacy at the tumor site while sparing healthy tissues. axispharm.com

There are several mechanisms for cleavable linkers, including:

Enzyme-sensitive linkers: These linkers, which include dipeptides like valine-citrulline (Val-Cit), are designed to be cleaved by proteases, such as cathepsin B, that are overexpressed in the lysosomes of tumor cells. broadpharm.commdpi.comnih.gov Upon internalization of the ADC by the target cell, the linker is exposed to these enzymes, leading to the release of the cytotoxic drug. mdpi.commedchemexpress.com The Val-Cit linker is a well-established example used in clinically successful ADCs. mdpi.comacs.orgaacrjournals.org

pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) within cancer cells. axispharm.combroadpharm.com

Redox-sensitive linkers: These linkers often incorporate a disulfide bond, which is stable in the bloodstream but is readily cleaved in the reducing environment inside the cell, where the concentration of glutathione (B108866) is significantly higher. chemistryviews.orgmdpi.com

The design of these linkers is a delicate balance. They must be robust enough to prevent premature drug release in circulation, which could lead to systemic toxicity, yet labile enough to ensure efficient payload delivery at the target site. nih.govcam.ac.ukchemistryviews.org The this compound moiety is used in the synthesis of peptide-based linkers, which fall under the category of enzyme-sensitive linkers. google.comgoogle.comgoogle.com

The construction of an ADC involves the covalent attachment of the linker-payload to the monoclonal antibody. scispace.comtandfonline.com Common conjugation strategies in a research setting target the side chains of specific amino acids on the antibody surface, such as lysine (B10760008) or cysteine. scispace.comtandfonline.com

Lysine Conjugation: The epsilon-amino groups of lysine residues are readily available for conjugation. However, since many lysine residues are present on a typical antibody, this method can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. tandfonline.com

Cysteine Conjugation: This method often involves the reduction of interchain disulfide bonds in the antibody's hinge region, revealing reactive thiol groups for conjugation. This approach can lead to more controlled DARs compared to lysine conjugation. scispace.com Site-specific conjugation, where cysteines are engineered into specific locations on the antibody, allows for the creation of highly homogeneous ADCs with a precisely defined DAR. tandfonline.com

Cleavable Linker Design Principles and Mechanisms for Targeted Delivery

Impact on ADC Therapeutic Window and Efficacy in Research Models

A stable linker that prevents premature payload release contributes to a wider therapeutic window by reducing systemic toxicity. nih.gov Efficient payload release at the tumor site enhances the ADC's efficacy, allowing for tumor regression at lower, better-tolerated doses. aacrjournals.orgresearchgate.net Research has shown that optimizing the linker can lead to improved in vivo efficacy in animal models of cancer. acs.orgaacrjournals.org For instance, studies comparing different linkers have demonstrated that linker composition can affect an ADC's ability to inhibit tumor growth. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound N/A
tert-Butoxycarbonyl Boc
Valine Val
Dolaisoleucine Dil
Diaminopropionic acid Dap
Valine-Citrulline Val-Cit
Monomethyl auristatin E MMAE

Advanced Analytical and Computational Techniques in Boc Val Dil Dap Oh Research

Chromatographic and Electrophoretic Methods for Purity Assessment and Identity Confirmation

Chromatographic and electrophoretic techniques are fundamental in the analysis of peptide compounds like Boc-Val-Dil-Dap-OH, providing essential tools for evaluating purity and confirming identity. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying components within a sample, allowing for the assessment of the purity of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS, offering a robust method for both purity assessment and identity confirmation by providing the molecular weight of the intact compound and potential impurities ambeed.comacs.orgacs.org. Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed compared to traditional HPLC and is also employed in the analysis of this compound and related compounds ambeed.comambeed.com. Reverse phase HPLC is specifically mentioned for the purification of compounds synthesized using Boc-N-Me-Val-Val-Dil-Dap-OH as an intermediate, indicating its utility in isolating the target compound in a pure form google.comgoogleapis.com.

Advanced Spectrometric Analyses for Detailed Structural Characterization

Spectrometric techniques provide detailed information about the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is invaluable for determining the arrangement of atoms and the connectivity of functional groups within the molecule chemicalbook.com. While specific detailed NMR data for this compound were not extensively detailed in the search results, NMR is a standard technique for structural confirmation of peptides and their derivatives ambeed.comchemicalbook.com. Mass spectrometry (MS), often coupled with chromatography (LC-MS), is used to determine the molecular weight and can provide fragmentation patterns that offer clues about the compound's structure ambeed.comacs.orgacs.orggoogle.comgoogleapis.comgoogle.comgoogle.com. Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are frequently used ionization techniques that provide accurate mass measurements, crucial for confirming the elemental composition and identifying reaction products or impurities acs.org. For instance, ESI-MS has been used to confirm the mass-to-charge ratio of related peptide compounds acs.orggoogle.comgoogleapis.comgoogle.comgoogle.com.

Computational Chemistry Approaches

Computational chemistry approaches play an increasingly important role in understanding the behavior and properties of chemical compounds, including peptides like this compound. These methods can complement experimental data and provide insights into molecular interactions, electronic structure, and structure-activity relationships.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation studies are computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein. In the context of compounds like this compound, which may be part of larger constructs like ADCs designed to interact with biological targets, these studies can help to understand how the peptide portion might behave or influence the interaction with its intended target or other biological molecules researchgate.net. While specific docking studies for this compound were not found, molecular modeling and docking have been applied to study the binding of related auristatins to tubulin, a common target for this class of compounds researchgate.net. This illustrates the relevance of these techniques in exploring the potential biological interactions of this compound or derivatives incorporating this peptide sequence.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic structure, properties, and reactivity of molecules based on the principles of quantum mechanics. These calculations can provide detailed information about bond energies, charge distribution, molecular orbitals, and reaction pathways. High-level quantum chemical modeling has been employed in the study of auristatins to understand conformational preferences and identify modifications that could enhance their activity researchgate.net. Such calculations can be applied to this compound to gain a deeper understanding of its intrinsic electronic properties and how these might influence its stability, reactivity, and interactions with other molecules.

Structure-Activity Relationship (SAR) Modeling (QSAR)

Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationship (QSAR), aims to establish a correlation between the structural features of a set of compounds and their biological activity or other properties. By analyzing the structural variations within a series of related peptides and correlating them with observed data (e.g., binding affinity, stability), QSAR models can be developed to predict the properties of new compounds and guide the design of more effective analogs. While direct QSAR studies specifically on this compound were not detailed, SAR analysis is fundamental to the research and development of peptide-based drugs and ADCs, including those incorporating dolastatin/auristatin sequences acs.orgmdpi.comcam.ac.uk. QSAR has been applied in related areas to improve properties like solubility and optimize pharmacokinetic profiles researchgate.net, demonstrating its potential utility in optimizing compounds containing the this compound sequence.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of New Chemical Entities and Derivatives for Enhanced Research Properties

Research into new chemical entities and derivatives related to Boc-Val-Dil-Dap-OH aims to enhance the properties of peptide linkers for various research applications. This includes modifying the existing structure or designing novel peptide-based linkers with improved stability in specific environments, tailored cleavage rates by particular enzymes, or enhanced compatibility with different conjugation chemistries and payloads.

The incorporation of non-natural amino acids into peptide sequences is a key area for exploration, offering the potential to enhance stability against enzymatic degradation and modulate physicochemical properties nih.gov. For instance, substituting L-amino acids with D-amino acids or incorporating N-methylated residues can significantly impact peptide conformation and stability nih.gov. Future research could involve synthesizing derivatives of this compound with such modifications to create linkers with altered in vitro or ex vivo stability profiles, useful for studies requiring controlled release kinetics.

Furthermore, exploring variations in the peptide sequence beyond Val-Dil-Dap could lead to linkers responsive to different enzymatic triggers or cellular conditions. This could involve screening peptide libraries to identify sequences selectively cleaved by enzymes abundant in specific organelles or cellular compartments, thereby enabling targeted delivery of probes or modulators for research purposes.

The design of constrained peptide linkers, such as cyclic peptides, could also yield derivatives with enhanced rigidity and potentially improved stability or specific binding interactions rsc.orgcsmres.co.uk. These constrained linkers could be valuable in developing chemical tools for probing protein-protein interactions or studying conformational changes in biological targets.

Investigation of Alternative Biological Targets Beyond Microtubules for Broader Applicability

While payloads linked by this compound are frequently microtubule-targeting agents in the context of ADCs fujifilm.com, the non-clinical research potential extends to utilizing this linker, or derivatives thereof, to target a wide array of biological molecules and pathways for fundamental research. Peptides and peptide-based tools are increasingly used in chemical biology to modulate protein-protein interactions, identify targets, and dissect complex biological processes epi2025.comcrick.ac.uk.

Future research could involve conjugating various small molecules, fluorescent probes, or functional tags to antibodies or targeting moieties via this compound or related linkers to investigate their interaction with diverse cellular targets. These targets could include:

Enzymes: Developing conjugates that release enzyme inhibitors or activators specifically within certain cellular compartments to study enzyme function and regulation.

Receptors: Creating targeted probes to study receptor binding, internalization, and signaling pathways.

Nucleic Acids: Designing conjugates for targeted delivery of molecules that interact with DNA or RNA for studies in gene regulation or nucleic acid-based therapies.

Organelles: Developing tools to selectively deliver molecules to specific organelles (e.g., mitochondria, endoplasmic reticulum) to study their function and dysfunction.

The modular nature of the this compound linker allows for flexibility in attaching different research payloads, enabling its application in studying targets far beyond the traditional scope of microtubule modulation.

Advancements in Synthetic Methodologies for Complex Peptide Analogues

The efficient and reproducible synthesis of peptide linkers like this compound and their complex conjugates is crucial for advancing research in this field. Future research will continue to focus on refining and developing synthetic methodologies to overcome challenges associated with peptide synthesis, particularly for incorporating non-natural amino acids, handling complex sequences, and achieving high purity and yield.

Advancements in solid-phase peptide synthesis (SPPS), the primary method for synthesizing peptides, are ongoing openaccessjournals.commdpi.com. This includes the development of novel protecting groups, coupling reagents, and orthogonal protection strategies to improve synthesis efficiency and reduce side reactions openaccessjournals.com. Microwave-assisted SPPS offers faster reaction times and improved yields for challenging sequences openaccessjournals.com.

Solution-phase synthesis and hybrid approaches combining solid-phase and solution-phase methods are also being explored for the synthesis of complex peptide analogues and conjugates openaccessjournals.com. Native chemical ligation (NCL) and related chemoselective ligation strategies provide powerful tools for joining unprotected peptide segments, enabling the synthesis of larger and more complex peptide constructs researchgate.net.

Future research will focus on automating these advanced synthetic techniques to enable high-throughput synthesis of peptide linker libraries for screening and optimization openaccessjournals.com. The development of greener and more sustainable synthetic methods is also a critical direction mdpi.com.

Integration with Emerging Research Platforms and Technologies in Chemical Biology

The integration of peptide linkers and conjugates with emerging research platforms and technologies will significantly expand their utility in chemical biology. These platforms enable high-throughput screening, advanced analysis, and manipulation of biological systems.

Examples of such integrations include:

Peptide Arrays and Display Technologies: Utilizing technologies like peptide arrays or mRNA display to screen libraries of peptide linkers or conjugates for desired binding or cleavage properties mdpi.comncl.ac.uk. This can accelerate the identification of optimal linker designs for specific research applications.

Microfluidics: Applying microfluidic devices for controlled synthesis, reaction optimization, and analysis of peptide conjugates on a small scale.

Advanced Imaging Techniques: Developing fluorescently labeled conjugates utilizing this compound linkers for live-cell imaging to track the delivery and release of molecules in real-time within specific cellular compartments.

High-Throughput Screening (HTS): Designing and synthesizing libraries of conjugates for HTS to identify compounds that modulate specific biological pathways or targets.

AI and Machine Learning: Employing computational approaches, including AI and machine learning, for the rational design and prediction of the properties of novel peptide linkers and conjugates, optimizing their structure for desired research applications.

Q & A

Basic Research Questions

Q. What is the role of Boc-Val-Dil-Dap-OH in antibody-drug conjugate (ADC) synthesis, and how does its cleavable nature influence drug release mechanisms?

  • Methodological Answer : this compound acts as a cleavable linker in ADCs, enabling controlled drug release via pH-sensitive or enzymatic hydrolysis. To validate its function, researchers should:

  • Synthesize ADCs using standardized conjugation protocols (e.g., maleimide-thiol chemistry).
  • Characterize linker stability under simulated physiological conditions (e.g., lysosomal pH 4.5–5.0) using HPLC or LC-MS to monitor cleavage kinetics.
  • Compare drug release efficiency in vitro using cell lines expressing target antigens vs. controls .

Q. What are the standard analytical techniques for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • Reverse-phase HPLC : Use a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity.
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to verify backbone structure and Boc-deprotection efficiency.
  • Circular dichroism (CD) : Optional for assessing conformational stability in solution .

Q. How do researchers ensure reproducibility in synthesizing this compound-containing ADCs?

  • Methodological Answer :

  • Standardized protocols : Document reaction conditions (temperature, solvent, molar ratios).
  • Batch-to-batch consistency : Use QC metrics like drug-to-antibody ratio (DAR) via UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
  • Cross-validation : Compare results with orthogonal techniques (e.g., LC-MS for DAR vs. HIC) to minimize analytical bias .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported stability data for this compound under varying physiological conditions?

  • Methodological Answer :

  • Controlled variable testing : Isolate factors (e.g., pH, enzyme concentration) using buffer systems (e.g., citrate-phosphate for pH 3–7) and recombinant enzymes (e.g., cathepsin B).
  • High-throughput screening : Use microfluidic platforms to test multiple conditions in parallel.
  • Data reconciliation : Apply statistical models (e.g., ANOVA) to identify outliers and validate findings via replicate experiments .

Q. What strategies optimize the drug-to-antibody ratio (DAR) in ADCs incorporating this compound while minimizing aggregation?

  • Methodological Answer :

  • Conjugation optimization : Titrate linker-drug payloads against antibody thiol groups (e.g., 2–4 drugs per antibody).
  • Aggregation mitigation : Include stabilizing excipients (e.g., trehalose) during formulation.
  • Analytical validation : Use size-exclusion chromatography (SEC-HPLC) and dynamic light scattering (DLS) to monitor aggregation post-synthesis .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound-based ADCs?

  • Methodological Answer :

  • Pharmacokinetic (PK) studies : Measure ADC clearance rates and tumor penetration in murine models.
  • Tumor microenvironment analysis : Use immunohistochemistry (IHC) to assess linker cleavage efficiency in situ.
  • Multi-omics integration : Correlate proteomic (target antigen density) and metabolomic (drug release kinetics) data to refine predictive models .

Q. What frameworks guide the formulation of hypothesis-driven research questions for studying this compound's mechanism of action?

  • Methodological Answer :

  • PICO framework : Define Population (e.g., specific cancer cell lines), Intervention (ADC dosage), Comparison (non-targeted therapy), Outcome (cytotoxicity IC50_{50}).
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
  • Pre-registration : Submit experimental designs to repositories like Open Science Framework to reduce bias .

Data Management & Reproducibility

Q. What data management practices ensure transparency in this compound research?

  • Methodological Answer :

  • FAIR principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (metadata templates).
  • Electronic lab notebooks (ELNs) : Use platforms like LabArchives to document raw data and protocols.
  • Independent replication : Share materials (e.g., synthetic protocols) via public databases like Zenodo .

Tables for Key Metrics

Parameter Analytical Method Acceptance Criteria
Purity of this compoundRP-HPLC≥95% peak area
DARHIC, UV-Vis2–4 drugs/antibody
AggregationSEC-HPLC≤5% high-molecular-weight species
Cleavage efficiencyLC-MS (lysosomal conditions)≥80% drug release in 24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.